2-Fluoro-1-trityl-1H-imidazole
Description
2-Fluoro-1-trityl-1H-imidazole is a fluorinated imidazole derivative characterized by a fluorine atom at the 2-position and a trityl (triphenylmethyl) group at the 1-position. Fluorine, a strong electron-withdrawing substituent, influences electronic properties such as ring acidity, dipole moments, and intermolecular interactions, which are critical in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H17FN2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-fluoro-1-tritylimidazole |
InChI |
InChI=1S/C22H17FN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
RGHZNTJQDIXUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Steric Protection: The trityl group in this compound likely enhances stability in acidic or oxidative conditions compared to non-bulky analogs (e.g., 2-fluoro-1-methyl derivatives) .
- Electronic Modulation : Fluorine’s electron-withdrawing effect increases the imidazole ring’s susceptibility to nucleophilic attack, a trait exploited in coupling reactions .
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